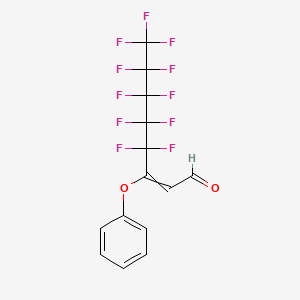![molecular formula C14H22O3 B12538651 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol CAS No. 656835-23-3](/img/structure/B12538651.png)
11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol: is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a cyclohexene ring, with an ethenyl group and a hydroxyl group attached. The presence of these functional groups and the spirocyclic framework makes this compound of interest in various fields of chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dioxane derivative and a cyclohexene derivative. This step often requires the use of a strong acid catalyst to facilitate the cyclization process.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the spirocyclic core in the presence of a palladium catalyst and a base.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an ethyl-substituted spirocyclic compound.
Substitution: Formation of various substituted spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol involves its interaction with molecular targets such as enzymes or receptors. The ethenyl group and hydroxyl group can participate in various biochemical reactions, leading to the modulation of biological pathways. The spirocyclic structure may also contribute to the compound’s stability and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-7-en-10-ol
- 2,4-Dioxaspiro[5.6]dodec-10-en-9-ol
Uniqueness
11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol is unique due to its specific spirocyclic structure and the presence of both an ethenyl group and a hydroxyl group. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
656835-23-3 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
8-ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-8-en-10-ol |
InChI |
InChI=1S/C14H22O3/c1-4-11-7-12(15)5-6-14(8-11)9-16-13(2,3)17-10-14/h4,7,12,15H,1,5-6,8-10H2,2-3H3 |
InChI-Schlüssel |
RAYMBHYTVYYOTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC2(CCC(C=C(C2)C=C)O)CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



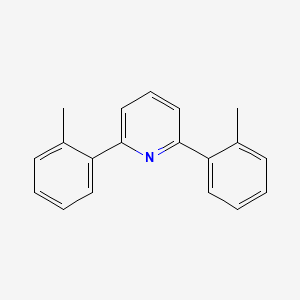

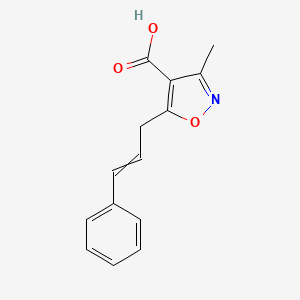
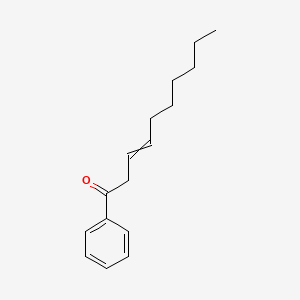

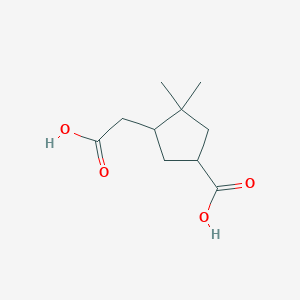

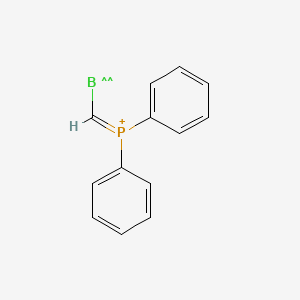


![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
